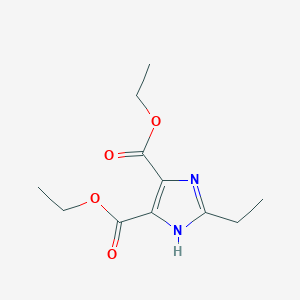

![molecular formula C14H15N3 B1319970 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine CAS No. 937603-85-5](/img/structure/B1319970.png)

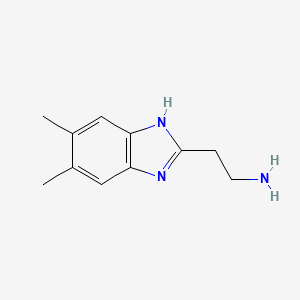

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

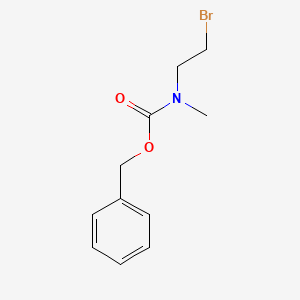

“6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine” is a chemical compound with the molecular formula C14H15N3 . It is not intended for human or veterinary use and is for research use only.

Physical And Chemical Properties Analysis

The molecular weight of “6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine” is 225.29 g/mol . Unfortunately, other physical and chemical properties are not available in the literature.科学的研究の応用

Antimalarial Drug Development

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine: derivatives have been identified as novel selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . This enzyme is crucial in the pyrimidine de novo biosynthesis pathway, which is a validated drug target for the prevention and treatment of malaria. The inhibition of PfDHODH can disrupt the life cycle of the malaria-causing parasite, offering a potential pathway for developing new antimalarial drugs.

Antihypertensive Agents

The chemical scaffold related to 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine has been explored for its potential in treating hypertension . The derivatives of this compound have shown promise as antihypertensive agents, which could lead to new treatments for managing high blood pressure.

Analgesic and Anti-inflammatory Applications

Some derivatives of 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine have been used as analgesics and anti-inflammatory agents . These compounds can potentially be developed into medications that alleviate pain and reduce inflammation in various medical conditions.

Antioxidant Therapy

Compounds related to 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine have been used to assess the role of oxidative injury in processes like neuronal cell death and aging . They are also being evaluated as adjunctive therapy in the treatment of certain cancers due to their antioxidant properties.

Antitumor and Antimicrobial Activity

The heterocyclic fragment of 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine is a well-known pharmacophore with compounds exhibiting antitumor and antimicrobial activities . This opens up avenues for the development of new drugs in the treatment of various cancers and infections.

Anticoagulant Properties

Research has found that certain derivatives of 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine possess anticoagulant activity . This property is significant for the development of medications that can prevent blood clots, which are a major risk factor for strokes and heart attacks.

作用機序

Target of Action

Similar compounds have been found to inhibitPlasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) . PfDHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Mode of Action

It can be inferred from similar compounds that it may inhibit pfdhodh . Inhibitors like DSM265 bind to a hydrophobic pocket located at the N-terminus where ubiquinone binds, which is structurally divergent from the mammalian orthologue .

Biochemical Pathways

The compound likely affects the de novo pyrimidine biosynthesis pathway by inhibiting PfDHODH . This enzyme catalyzes the oxidation of dihydroorotate to orotate and utilizes ubiquinone as an electron acceptor in the fourth step of pyrimidine de novo biosynthesis . Inhibition of this pathway can disrupt the synthesis of pyrimidine nucleotides, essential components of DNA and RNA, thereby inhibiting the growth and proliferation of the parasite .

Pharmacokinetics

Similar compounds have been found to have high gastrointestinal absorption and are bbb permeant . These properties suggest that the compound may have good bioavailability.

Result of Action

The inhibition of PfDHODH and the subsequent disruption of the de novo pyrimidine biosynthesis pathway can lead to the inhibition of the growth and proliferation of the Plasmodium falciparum parasite . This can potentially lead to the clearance of the parasite from the host, thereby treating malaria .

特性

IUPAC Name |

6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c15-12-7-8-14(16-10-12)17-9-3-5-11-4-1-2-6-13(11)17/h1-2,4,6-8,10H,3,5,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGPWDYYRQUBJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241843 |

Source

|

| Record name | 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine | |

CAS RN |

937603-85-5 |

Source

|

| Record name | 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937603-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(3-Oxobutyl)phenoxy]benzonitrile](/img/structure/B1319896.png)